An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Dicloxacillin Sodium
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Dicloxacillin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicloxacillin sodium is a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1][2] It is widely used in the treatment of infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies pertaining to dicloxacillin sodium, intended to support research and development activities in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
Dicloxacillin sodium is the monohydrate sodium salt of dicloxacillin.[3] The core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The side chain, a 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido group, confers resistance to bacterial β-lactamase enzymes.[2]
Chemical and Physical Data
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₆Cl₂N₃NaO₅S·H₂O | [3][4] |
| Molecular Weight | 510.32 g/mol | [2][4] |
| CAS Number | 13412-64-1 (monohydrate) | [3][4] |
| Appearance | White or almost white, crystalline powder | [3] |
| Melting Point | 222-225 °C (decomposes) | [5][6] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [3] |
| pKa | 2.8 | [5] |
| Specific Optical Rotation | +128° to +143° | [1] |
Pharmacokinetic Properties
| Parameter | Value | Reference |
| Bioavailability | ~50-70% | [7] |
| Protein Binding | 97.9 ± 0.6% | |
| Peak Plasma Concentration (Cmax) | 10-17 mcg/mL (after 500 mg oral dose) | |
| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours | [7] |
| Elimination Half-life (t1/2) | ~0.7 hours | |
| Excretion | Primarily as unchanged drug in urine | [7] |
Mechanism of Action
Dicloxacillin sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8] This process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs) : Dicloxacillin binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][8][9]
-
Inhibition of Transpeptidation : This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.[1][2]
-
Cell Lysis : The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]
The isoxazolyl group on the side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinase enzymes produced by resistant bacteria.[2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method for the simultaneous determination of dicloxacillin sodium and cefpodoxime proxetil in tablet form has been reported.[9]
-
Instrumentation : HPLC system with a UV detector.
-
Column : Kromasil C18 (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase : Acetonitrile:Methanol:Trifluoroacetic acid (0.001%) with pH adjusted to 6.5 (30:50:20, v/v/v).[9]
-
Flow Rate : 1.0 mL/min.[9]
-
Detection : UV at 235 nm.[9]
-
Procedure :
-
Prepare a standard stock solution of dicloxacillin sodium in the mobile phase.
-
Prepare sample solutions from the pharmaceutical dosage form.
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of dicloxacillin sodium in the sample.
-
High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method has been developed for the determination of dicloxacillin in simulated urine.
-
Stationary Phase : Aluminum-backed silica gel 60 F254 plates.
-
Mobile Phase : Toluene:Methanol:Triethylamine (4:6:0.5% v/v/v).
-
Chamber Saturation Time : 15 minutes.
-
Detection : Densitometric scanning at 227 nm.
-
Procedure :
-
Prepare standard and sample solutions.
-
Apply the solutions as bands onto the HPTLC plate.
-
Develop the plate in a saturated chamber with the mobile phase.
-
Dry the plate and perform densitometric analysis.
-
UV-Visible Spectrophotometry
A UV spectrophotometric method has been validated for the quality control of dicloxacillin sodium in capsules.[2]
-
Instrument : UV-Visible Spectrophotometer.
-
Procedure :
-
Prepare a stock solution of dicloxacillin sodium in distilled water.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at 274 nm and construct a calibration curve.
-
Prepare a sample solution from the dosage form and measure its absorbance at 274 nm.
-
Determine the concentration of dicloxacillin sodium in the sample using the calibration curve.
-
Iodometric Assay
This is a titrimetric method for the assay of penicillins.
-
Principle : The penicillin molecule is hydrolyzed by sodium hydroxide, which opens the β-lactam ring. The resulting penicilloic acid does not consume iodine. The intact penicillin consumes a specific amount of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate.
-
Reagents : 1.0 N Sodium Hydroxide, 1.2 N Hydrochloric Acid, 0.01 N Iodine VS, 0.01 N Sodium Thiosulfate VS, Starch Indicator TS.[11]
-
Procedure :
-
Dissolve an accurately weighed quantity of dicloxacillin sodium in Buffer No. 1 to obtain a known concentration.
-
To one of two flasks (Assay Preparation), add 2.0 mL of 1.0 N sodium hydroxide, mix, and let stand for 15 minutes.
-
To the second flask (Blank), add the sample solution.
-
To both flasks, add 2.0 mL of 1.2 N hydrochloric acid and 10.0 mL of 0.01 N iodine VS. Stopper and let stand for 15 minutes.
-
Titrate the excess iodine in each flask with 0.01 N sodium thiosulfate VS, adding starch indicator near the endpoint.
-
The difference in the volume of sodium thiosulfate consumed between the blank and the assay preparation is proportional to the amount of dicloxacillin sodium.
-
Stability
Dicloxacillin sodium is sensitive to moisture and heat. It degrades in a humid atmosphere, and the decomposition is accelerated at higher temperatures.[3] Reconstituted oral suspensions are stable for a limited period under refrigeration.[5] The degradation in aqueous solutions follows pseudo-first-order kinetics.[10]
Conclusion
This technical guide has provided a detailed overview of the molecular structure, chemical properties, and analytical methods for dicloxacillin sodium. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols and workflow diagrams provide practical guidance for laboratory professionals. A thorough understanding of these aspects is crucial for the effective development, quality control, and clinical application of this important antibiotic.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPTLC method for dicloxacillin and cefpodoxime estimation. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. media.neliti.com [media.neliti.com]
- 7. ijptjournal.com [ijptjournal.com]
- 8. impactfactor.org [impactfactor.org]
- 9. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Cefpodoxime Proxetil and Dicloxacillin Sodium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. <425> IODOMETRIC ASSAY-ANTIBIOTICS [drugfuture.com]
